molecular formula C9H12BrN3O B2957087 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine CAS No. 1697367-31-9

5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine

Cat. No. B2957087
CAS RN: 1697367-31-9
M. Wt: 258.119
InChI Key: DYKQCBYZUFLRCE-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved sources.

Scientific Research Applications

Antiviral Activity

Research on pyrimidine derivatives, including compounds with bromo substituents, has highlighted their potential in antiviral applications. A study by Hocková et al. (2003) explored 2,4-diamino-6-hydroxypyrimidines substituted at position 5, leading to derivatives with significant inhibition of retrovirus replication, particularly against human immunodeficiency virus and Moloney murine sarcoma virus. The 5-methyl and 5-halogen-substituted derivatives displayed pronounced antiretroviral activity, showcasing the potential of bromo-substituted pyrimidines in developing antiviral agents (Hocková et al., 2003).

Synthetic Applications

The ability to modify pyrimidine rings through bromination is crucial for synthesizing complex organic molecules. Baeza et al. (2010) demonstrated the utility of bromo-substituted pyrimidines in the total synthesis of variolin B and deoxyvariolin B, highlighting the role of selective and sequential palladium-mediated functionalization. This approach underlines the importance of bromo-substituted pyrimidines in constructing heterocyclic systems for pharmaceutical synthesis (Baeza et al., 2010).

Chemical Synthesis Enhancements

Aquino et al. (2017) utilized 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor for synthesizing a series of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles. This study exemplifies the role of bromo-substituted compounds in facilitating the generation of novel biheterocyclic structures, which could have implications in medicinal chemistry and drug development (Aquino et al., 2017).

Large-Scale Synthesis

The work by Morgentin et al. (2009) on the efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate showcases the practical applications of bromo-substituted pyrimidines in industrial chemistry. Their methodology provides a high-yielding route for synthesizing these compounds, demonstrating the versatility of bromo-substituted pyrimidines in the production of chemical intermediates (Morgentin et al., 2009).

Safety and Hazards

“5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine” is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine on various types of cells and cellular processes are not well-studied. It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These potential effects require further experimental validation .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .

Subcellular Localization

It would be interesting to investigate whether there are any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .

properties

IUPAC Name

5-bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c1-14-8-2-3-13(6-8)9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKQCBYZUFLRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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